molecular formula C13H12O3 B13201162 2-Ethyl-5-phenylfuran-3-carboxylic acid

2-Ethyl-5-phenylfuran-3-carboxylic acid

Cat. No.: B13201162
M. Wt: 216.23 g/mol
InChI Key: ZPEIJGIXSBJUSM-UHFFFAOYSA-N
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Description

2-Ethyl-5-phenylfuran-3-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol It belongs to the furan family, characterized by a furan ring substituted with an ethyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-phenylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of furan derivatives and phenyl-substituted acetic acids, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-phenylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Ethyl-5-phenylfuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

    Industry: It serves as an intermediate in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-phenylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-5-phenylfuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-ethyl-5-phenylfuran-3-carboxylic acid

InChI

InChI=1S/C13H12O3/c1-2-11-10(13(14)15)8-12(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15)

InChI Key

ZPEIJGIXSBJUSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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